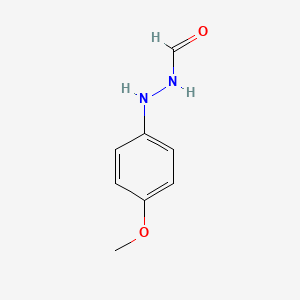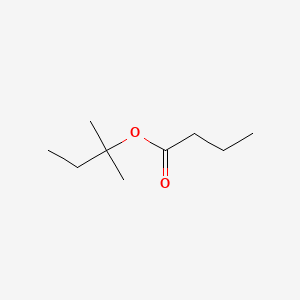
9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
準備方法
The synthesis of 1-chloro-2-(dimethylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-chloro-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to anthracene derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-chloro-2-(dimethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in photodynamic therapy.
作用機序
The mechanism of action of 1-chloro-2-(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and electron-donating properties. It can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s photophysical properties also allow it to generate reactive oxygen species upon light irradiation, contributing to its photodynamic effects .
類似化合物との比較
Similar compounds to 1-chloro-2-(dimethylamino)anthracene-9,10-dione include other anthracene derivatives like 9,10-diphenylanthracene and 9,10-dimethylanthracene. These compounds share similar photophysical properties but differ in their substituents, which can affect their reactivity and applications. For example, 9,10-diphenylanthracene is commonly used in OLEDs for its blue light-emitting properties, while 9,10-dimethylanthracene is used in triplet-triplet annihilation upconversion systems .
特性
CAS番号 |
59222-12-7 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC名 |
1-chloro-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,1-2H3 |
InChIキー |
MCBCZWJSNRZCRO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


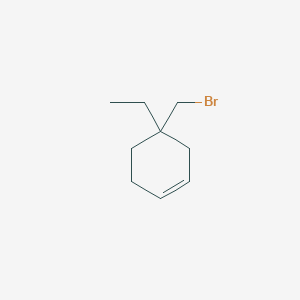
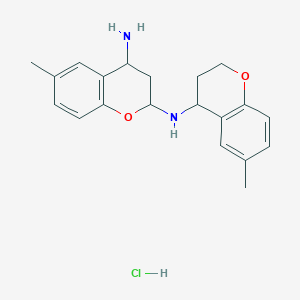
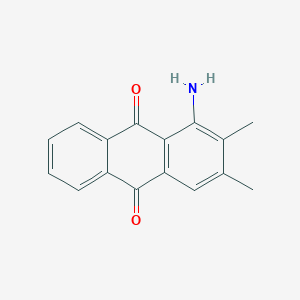

![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)



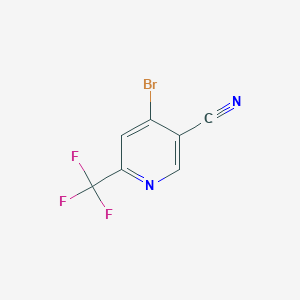

![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
